molecular formula C15H19N5O B12264313 1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

Cat. No.: B12264313
M. Wt: 285.34 g/mol
InChI Key: LZIZWGWHIAMMST-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a triazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Substitution on the Piperazine Ring: The piperazine ring is then functionalized with the triazole moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and triazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-[(1,2,4-triazol-3-yl)methyl]piperazin-2-one: Lacks the methyl group on the triazole ring.

    1-Benzyl-4-[(2-methyl-1,2,3-triazol-4-yl)methyl]piperazin-2-one: Features a different triazole isomer.

    1-Benzyl-4-[(2-methyl-1,2,4-triazol-5-yl)methyl]piperazin-2-one: Has the triazole substitution at a different position.

Uniqueness

1-Benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the triazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

1-benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

InChI

InChI=1S/C15H19N5O/c1-18-14(16-12-17-18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

LZIZWGWHIAMMST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3

Origin of Product

United States

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